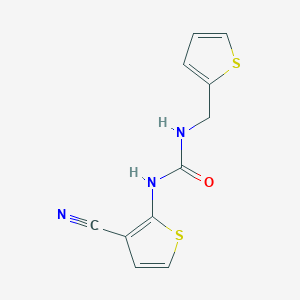
1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea moiety linked to two thiophene rings, one of which is substituted with a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 3-cyanothiophene-2-amine with thiophen-2-ylmethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-Aminothiophene-2-yl derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the cyano group.
3-Cyanothiophene-2-carboxamide: Similar structure but lacks the thiophen-2-ylmethyl group.
Thiophene-2-ylurea: Similar structure but lacks the cyano group and thiophen-2-ylmethyl group.
Uniqueness
1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both a cyano group and a thiophen-2-ylmethyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
1-(3-cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c12-6-8-3-5-17-10(8)14-11(15)13-7-9-2-1-4-16-9/h1-5H,7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKLZQZOHOEIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)
![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)

![N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2506450.png)
![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2506451.png)



![8-cyclobutanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2506457.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)
